molecular formula C19H19BrN8O3 B11521008 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol

2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol

Cat. No.: B11521008
M. Wt: 487.3 g/mol
InChI Key: NBUWYQDZTIEWBQ-SSDVNMTOSA-N
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Description

2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL is a complex organic compound that features a triazine ring, a hydrazone linkage, and a phenol group substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylamino and Dimethylamino Groups: These groups are introduced via nucleophilic substitution reactions.

    Formation of the Hydrazone Linkage: This involves the reaction of hydrazine derivatives with aldehydes or ketones.

    Substitution on the Phenol Ring: The bromine and nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product would be the corresponding amino derivative.

    Substitution: Various substituted phenol derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Analytical Chemistry: The compound can be used as a reagent or standard in various analytical techniques.

    Materials Science: It may be used in the synthesis of advanced materials with specific properties.

Biology and Medicine

    Medicinal Chemistry:

    Biological Research: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry

    Dye and Pigment Industry: The compound’s structural features make it a candidate for use in the synthesis of dyes and pigments.

    Polymer Industry: It may be used as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazine ring and hydrazone linkage are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: Similar structure but without the bromine substitution.

    2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-AMINOPHENOL: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both bromine and nitro groups on the phenol ring, along with the triazine and hydrazone moieties, makes 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL unique

Properties

Molecular Formula

C19H19BrN8O3

Molecular Weight

487.3 g/mol

IUPAC Name

2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromo-6-nitrophenol

InChI

InChI=1S/C19H19BrN8O3/c1-27(2)19-24-17(21-10-12-6-4-3-5-7-12)23-18(25-19)26-22-11-13-8-14(20)9-15(16(13)29)28(30)31/h3-9,11,29H,10H2,1-2H3,(H2,21,23,24,25,26)/b22-11+

InChI Key

NBUWYQDZTIEWBQ-SSDVNMTOSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)NCC3=CC=CC=C3

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)NCC3=CC=CC=C3

Origin of Product

United States

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